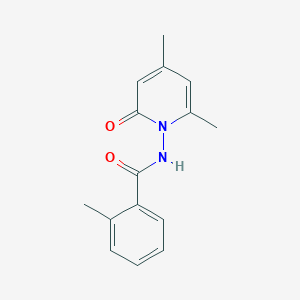![molecular formula C23H24N2O3 B10941689 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10941689.png)
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-[(4-ethylphenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound with a unique structure that combines a pyridinyl group with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridinyl and benzamide precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE include other benzamide derivatives and pyridinyl-containing compounds. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-[(4-ETHYLPHENOXY)METHYL]BENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H24N2O3/c1-4-18-7-11-21(12-8-18)28-15-19-5-9-20(10-6-19)23(27)24-25-17(3)13-16(2)14-22(25)26/h5-14H,4,15H2,1-3H3,(H,24,27) |
InChI Key |
KHACBENVMHTKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=CC(=CC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941622.png)

![3-[(Acetyloxy)methyl]-7-{[(4-fluorophenoxy)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941632.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941633.png)
![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(3-nitrophenyl)methanone](/img/structure/B10941641.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B10941643.png)
![1-benzyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941646.png)
![5-(1-Adamantyl)-3-chloro-7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10941656.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B10941662.png)
![N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941670.png)
![4-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B10941673.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10941684.png)
![1-{[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10941686.png)
![(7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10941697.png)
